BIO-1211 - 187735-94-0

BIO-1211

Catalog Number: EVT-262246
CAS Number: 187735-94-0
Molecular Formula: C36H48N6O9
Molecular Weight: 708.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIO-1211 is a synthetic peptide-based molecule designed to selectively inhibit the integrin α4β1. Integrins are transmembrane receptors that facilitate cell-to-cell and cell-to-extracellular matrix adhesion. The α4β1 integrin, found on the surface of leukocytes, plays a crucial role in inflammatory responses by mediating leukocyte adhesion and migration to sites of inflammation. [, ] BIO-1211 acts as an antagonist by competitively binding to α4β1, thus blocking its interaction with its natural ligands, such as vascular cell adhesion molecule 1 (VCAM-1) and fibronectin. [, ] This inhibition disrupts leukocyte trafficking and reduces inflammatory responses.

Natalizumab (NTZ)

Compound Description: Natalizumab (NTZ) is a therapeutic antibody commercially available for the treatment of multiple sclerosis. It functions as an α4 integrin inhibitor, blocking the interaction between very late antigen-4 (VLA-4) and vascular cell adhesion molecule 1 (VCAM-1) []. This mechanism of action prevents the migration of leukocytes across the blood-brain barrier, thereby reducing inflammation in the central nervous system.

Relevance: Natalizumab shares a similar mechanism of action with BIO-1211, both targeting the VLA-4 integrin to inhibit leukocyte trafficking and inflammatory responses. The study comparing their effects in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis found that both compounds effectively suppressed EAE clinical scores and reduced pro-inflammatory cytokine expression []. This suggests that BIO-1211 may offer a potential alternative to Natalizumab for treating multiple sclerosis.

Platelet Activating Factor (PAF)

Compound Description: Platelet Activating Factor (PAF) is a potent phospholipid mediator that plays a role in various inflammatory and allergic responses. It exerts its effects by binding to the PAF receptor, triggering the activation and recruitment of inflammatory cells, including eosinophils [].

Relevance: While not structurally related to BIO-1211, PAF serves as an important tool in understanding the compound's mechanism of action in the context of eosinophil activity. Studies have demonstrated that BIO-1211 effectively inhibits eosinophil chemotaxis induced by PAF in vitro and reduces eosinophil recruitment in a PAF-induced rat model in vivo []. This suggests that BIO-1211's ability to inhibit VLA-4 may contribute to its anti-inflammatory effects by disrupting PAF-mediated eosinophil recruitment.

Leu-Asp-Val (LDV) Peptide

Compound Description: The Leu-Asp-Val (LDV) tripeptide sequence, derived from the alternatively spliced connecting segment-1 (CS-1) of cellular fibronectin, is a known ligand for the α4β1 integrin (VLA-4) [, ].

Relevance: The LDV peptide served as the starting point for developing BIO-1211 [, ]. By incorporating the LDV sequence and employing a novel N-terminal peptide "cap" strategy, researchers significantly enhanced its potency and selectivity for VLA-4, leading to the discovery of BIO-1211, a tight-binding inhibitor of the integrin [, ].

Arg-Gly-Asp (RGD) Peptides

Compound Description: Arg-Gly-Asp (RGD) peptides are a class of peptides that bind to and inhibit a subset of integrins, primarily those containing the αv subunit, such as αvβ3 and αvβ5 [, ].

Relevance: RGD peptides are mentioned in the context of BIO-1211's selectivity for VLA-4. Unlike RGD peptides, which primarily target αv integrins, BIO-1211 exhibits high selectivity for α4β1 (VLA-4) and demonstrates potent inhibition of allergic airway responses [, ]. This selectivity highlights BIO-1211's potential as a targeted therapeutic agent for inflammatory diseases involving VLA-4.

BIO-5192

Compound Description: BIO-5192 is another small-molecule antagonist of VLA-4 [].

Relevance: BIO-5192 was used as a reference compound in a molecular docking study aiming to develop novel VLA-4 antagonists. Its binding mode with VLA-4, particularly the interaction between its carboxylate group and a Mg2+ ion in the integrin, provided valuable insights for designing new compounds with potentially improved affinity for VLA-4 []. This research suggests that BIO-5192 shares structural similarities with BIO-1211 and likely exhibits similar binding interactions with VLA-4.

Source and Classification

BIO 1211 is classified as a small molecule drug candidate. It is synthesized for research purposes, particularly in the context of immunology and cancer biology, where it plays a role in modulating immune responses and tumor cell interactions with the extracellular matrix . The compound's mechanism of action involves blocking the binding of ligands to α4β1 integrin, thereby influencing cellular adhesion and migration.

Synthesis Analysis

Methods

The synthesis of BIO 1211 typically involves multi-step organic reactions that include:

  • Coupling Reactions: Using standard peptide synthesis techniques to construct the desired molecular framework.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate pure compounds from reaction mixtures.

Technical Details

The synthesis process may involve:

  • Reagents: Specific reagents are chosen based on their ability to facilitate the formation of desired bonds while minimizing side reactions.
  • Reaction Conditions: Temperature, pH, and reaction time are optimized to enhance yield and purity.
Molecular Structure Analysis

Structure

BIO 1211 has a complex molecular structure that includes various functional groups contributing to its biological activity. The precise three-dimensional arrangement is crucial for its interaction with the α4β1 integrin.

Data

While specific structural data such as bond lengths and angles are not provided in the available literature, computational models may be used to predict its conformation and binding interactions. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be employed for detailed structural elucidation in future studies.

Chemical Reactions Analysis

Reactions

BIO 1211 primarily participates in:

  • Binding Reactions: It competitively inhibits the binding of ligands to α4β1 integrin.
  • Cellular Assays: It is used in various in vitro assays to assess its efficacy in blocking integrin-mediated processes.

Technical Details

The effectiveness of BIO 1211 can be evaluated using:

  • Cell Binding Assays: These assays measure the ability of cells to adhere to substrates coated with ligands for α4β1.
  • Flow Cytometry: This technique can quantify binding interactions on cell surfaces.
Mechanism of Action

Process

BIO 1211 functions by binding to the activated form of α4β1 integrin, preventing its interaction with vascular cell adhesion molecule-1 (VCAM-1) and other ligands. This blockade inhibits downstream signaling pathways that promote cell adhesion and migration.

Data

Research indicates that the inhibition leads to reduced inflammatory responses and altered immune cell trafficking, which may have therapeutic implications in conditions like multiple sclerosis and certain cancers .

Physical and Chemical Properties Analysis

Physical Properties

BIO 1211 is typically characterized by:

  • Molecular Weight: Specific molecular weight data should be referenced from product specifications.
  • Solubility: Solubility profiles are essential for determining appropriate formulations for biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: The stability under various pH conditions should be assessed.
  • Reactivity: Understanding how BIO 1211 interacts with other biological molecules helps predict its behavior in physiological environments.
Applications

BIO 1211 has significant applications in scientific research, particularly in:

  • Immunology: Studying immune cell interactions and inflammatory responses.
  • Cancer Research: Investigating tumor microenvironment interactions and potential therapeutic strategies targeting integrin pathways.
  • Drug Development: As a lead compound for developing new therapeutics aimed at modulating integrin function .
Mechanistic Insights into BIO 1211 as a Targeted Integrin Modulator

Role of α4β1 (VLA-4) Inhibition in Leukocyte Trafficking and Inflammation

BIO-1211 is a highly selective, orally active small-molecule antagonist of α4β1 integrin (Very Late Antigen-4, VLA-4), with half-maximal inhibitory concentration (IC50) values of 4 nM for α4β1 and 2 μM for α4β7, demonstrating >500-fold selectivity for α4β1 over related integrins (α1β1, α5β1, α6β1, αLβ2, αIIbβ3; IC50 >100 μM) [1] [2] [5]. This specificity underpins its role in disrupting leukocyte adhesion and migration. VLA-4 mediates firm adhesion of immune cells to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin within inflamed endothelia, a critical step in inflammatory cascade initiation. In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, BIO-1211 (5–10 mg/kg, oral administration every other day) significantly reduced CNS infiltration of CD11b+ monocytes/microglia and CD45+ leukocytes, correlating with attenuated clinical disease scores [4] [5]. Mechanistically, this reduced trafficking coincided with decreased expression of pro-inflammatory cytokines (TNF-α, IL-17, IFN-γ) in neural tissues, confirming VLA-4 blockade interrupts both cellular recruitment and inflammatory amplification [4].

Table 1: Key Adhesion Molecules Modulated by BIO-1211

Target IntegrinLigand BlockedBiological ConsequenceExperimental Evidence
α4β1 (VLA-4)VCAM-1, FibronectinInhibition of leukocyte firm adhesionReduced CD11b+/CD45+ cell infiltration in EAE mice [4] [5]
α4β7MAdCAM-1Minimal inhibition500-fold lower potency vs. α4β1 (IC50 = 2 μM) [1]
Other integrins (α1β1, α5β1, α6β1)Collagen, Fibronectin, LamininNo significant activityIC50 >100 μM in K562 cell adhesion assays [1]

Allosteric Regulation of Integrin Activation States by BIO 1211

Integrins exist in equilibrium between low-affinity (bent) and high-affinity (extended) conformations. BIO-1211 exhibits allosteric antagonist properties by preferentially engaging the activated state of α4β1 integrin, with a dissociation constant (KD) of 70 pM – approximately 200-fold tighter than its binding to the inactive conformation [2] [9]. This binding stabilizes or induces an inactive integrin conformation, thereby reducing ligand affinity. Unlike competitive antagonists occupying the ligand-binding pocket directly, allosteric modulators like BIO-1211 induce long-range conformational changes that propagate from the ligand-binding site (located at the α/β subunit interface) to distal regulatory domains (e.g., the β1 subunit cytoplasmic tail). Computational studies suggest this communication occurs via tertiary and quaternary motion networks within the integrin heterodimer. Cyclic connectivity among rigid-body domains and rearranging residue clusters enables effector-induced structural shifts that globally suppress ligand-binding capacity [3] [8] [9].

Table 2: Allosteric Effects of BIO-1211 on α4β1 Integrin

ParameterEffect of BIO-1211Technical Validation
Ligand Binding Affinity (Kd)Decreases affinity by ~100-foldFlow cytometry with LDV-FITC probe [3]
Activated State Selectivity200-fold higher affinity vs. inactive state (KD = 70 pM)Scintillation Proximity Assay (SPA) [2] [9]
Conformational State StabilizationFavors closed/inactive conformationPrevention of LIBS epitope exposure (HUTS-21 antibody) [3]

Differential Binding Kinetics: Activated vs. Non-Activated α4β1 Conformations

BIO-1211's efficacy hinges on its differential binding kinetics to activated versus resting integrins. In activated α4β1 (e.g., on cytokine-stimulated lymphocytes), BIO-1211 binds with sub-nanomolar affinity (IC50 = 0.13–4.8 nM in Jurkat cell assays using [125I]VCAM-Ig or [125I]-FN displacement) [1] [9]. This high affinity arises from its optimized interaction with the integrin's active-site metal ion-dependent adhesion site (MIDAS) and adjacent specificity pockets. Structural studies of related α4β1 antagonists reveal that BIO-1211's core pharmacophore – featuring the MPUPA-LDVP motif – engages a hydrophobic pocket near the MIDAS domain in the β1 subunit while coordinating the MIDAS Mg2+ ion via its carboxylate group [9]. Conversely, in the inactive conformation, this binding pocket is occluded or misaligned, drastically reducing BIO-1211's association rate and overall affinity. This conformational selectivity allows targeted inhibition of pathologically activated leukocytes (e.g., in inflamed tissues) while sparing cells with resting integrins in circulation [2] [9].

Competitive Antagonism of VCAM-1 and Fibronectin Binding Domains

BIO-1211 functions as a competitive antagonist by sterically blocking the binding sites for endogenous ligands VCAM-1 and fibronectin on α4β1 integrin. Its molecular design incorporates key pharmacophores mimicking the natural integrin-recognition motifs:

  • LDV motif mimicry: BIO-1211 features a constrained peptidomimetic structure (MPUPA-LDVP-OH) that replicates the spatial orientation of the Leu-Asp-Val (LDV) tripeptide critical for VCAM-1 binding [9].
  • Diphenylurea scaffold: The N-terminal diphenylurea moiety (MPUPA) enhances hydrophobic interactions with a specificity pocket adjacent to the MIDAS domain, increasing potency and selectivity over α4β7 [5] [9].

In cell adhesion assays, BIO-1211 inhibits Jurkat cell binding to both VCAM-1 and the CS-1 splice region of fibronectin, with IC50 values in the low nanomolar range (0.13–4.8 nM) [1] [9]. This dual antagonism is functionally significant, as VCAM-1 mediates tethering to endothelia, while fibronectin binding supports sustained extravasation and tissue retention. Retro-inverso peptide analogs (e.g., BnCO-isoAsp-β-Pro-AMPUMP) designed based on BIO-1211's pharmacophore confirm the critical role of stereochemistry and carboxylate positioning for effective displacement of natural ligands [9].

Table 3: Competitive Binding Profile of BIO-1211

Ligand DisplacedAssay SystemInhibitory Potency (IC50)Molecular Basis
VCAM-1Human Jurkat cells / [125I]VCAM-Ig0.13 nMHigh-affinity blockade of LDV-binding cleft [1]
Fibronectin (FN CS-1)Human Jurkat cells / [125I]-FN4.8 nMDisruption of synergy site interactions [9]
MAdCAM-1 (α4β7 ligand)Cell adhesion assays2 μM (Weak inhibition)Lack of complementary electrostatic interactions [1]

Properties

CAS Number

187735-94-0

Product Name

BIO 1211

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C36H48N6O9

Molecular Weight

708.8 g/mol

InChI

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1

InChI Key

NVVGCQABIHSJSQ-KFZSMJGVSA-N

SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O

Solubility

Soluble in DMSO

Synonyms

BIO 1211
BIO-1211
N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-leucyl-aspartyl-valyl-proline

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.